molecular formula C11H14N2O3S B6419144 1-(Phenylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1219420-78-6

1-(Phenylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B6419144
CAS No.: 1219420-78-6
M. Wt: 254.31 g/mol
InChI Key: BHOKTYCNSCTRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenylsulfonyl)pyrrolidine-2-carboxamide is a chemical compound that belongs to the class of sulfonyl-containing pyrrolidines It is characterized by the presence of a phenylsulfonyl group attached to the pyrrolidine ring, which is further substituted with a carboxamide group

Scientific Research Applications

1-(Phenylsulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Future Directions

While specific future directions for “1-(benzenesulfonyl)pyrrolidine-2-carboxamide” are not known, pyrrolidine derivatives are a focus of many researchers in the study of pharmaceutical compounds . It’s likely that future research will continue to explore the potential of these compounds in various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfonyl)pyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with phenylsulfonyl chloride under basic conditions. One common method includes the following steps:

    Starting Material: Pyrrolidine is used as the starting material.

    Sulfonylation: Pyrrolidine is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide to form 1-(Phenylsulfonyl)pyrrolidine.

    Carboxamidation: The resulting 1-(Phenylsulfonyl)pyrrolidine is then treated with a carboxamide source, such as an amine or an isocyanate, to introduce the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylsulfonyl)pyrrole: Similar structure but lacks the carboxamide group.

    1-(Phenylsulfonyl)pyrrolidine: Similar structure but lacks the carboxamide group.

    1-(Phenylsulfonyl)pyrrolidine-2-one: Contains a ketone group instead of a carboxamide group.

Uniqueness

1-(Phenylsulfonyl)pyrrolidine-2-carboxamide is unique due to the presence of both the phenylsulfonyl and carboxamide groups. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c12-11(14)10-7-4-8-13(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOKTYCNSCTRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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